molecular formula C26H42N2O2 B13763079 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline CAS No. 58772-22-8

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline

Cat. No.: B13763079
CAS No.: 58772-22-8
M. Wt: 414.6 g/mol
InChI Key: ODACTJFERGTLMN-UHFFFAOYSA-N
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Description

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline is a quinoxaline derivative featuring two branched 3,5,5-trimethylhexyloxy substituents at the 2- and 3-positions of the quinoxaline core. The compound is structurally characterized by its bulky, branched alkyl chains, which confer unique solubility and thermal properties. According to its Safety Data Sheet (SDS), it has a density of 1.044 g/cm³ and a boiling point of 519.5°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline typically involves the reaction of quinoxaline with 3,5,5-trimethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the 3,5,5-trimethylhexyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinoxalines.

Scientific Research Applications

Antiviral Activity

Quinoxaline derivatives have been extensively studied for their antiviral properties. Research indicates that certain quinoxaline compounds exhibit significant activity against various viruses, including HIV and hepatitis B virus. For instance, compounds with similar structures have shown promise in inhibiting HIV-1 reverse transcriptase and hepatitis B virus replication .

  • Case Study : A study identified a novel quinoxaline derivative that demonstrated a reduction in plaque formation by 25% against Herpes simplex virus at a concentration of 20 µg/mL. The mechanism involved the inhibition of viral entry into host cells .

Anticancer Properties

Quinoxalines are also being investigated for their anticancer potential. Several derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that specific substitutions on the quinoxaline ring enhance cytotoxicity against various cancer cell lines .

  • Case Study : A series of polysubstituted quinoxalines were tested for their anticancer activity against breast cancer cells. The results indicated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are well-documented. They exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

  • Case Study : A derivative of 2,3-bis[(3,5,5-trimethylhexyl)oxy]quinoxaline was evaluated for its antibacterial efficacy against drug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoxaline precursors. The incorporation of long alkyl chains enhances the lipophilicity and bioavailability of the compound.

  • Mechanism : The antiviral mechanism is believed to involve interference with viral attachment and entry into host cells. For anticancer applications, quinoxalines may induce cell cycle arrest and apoptosis through modulation of signaling pathways related to cell survival and death .

Comparative Data Table

Application TypeCompound StructureActivityReference
AntiviralQuinoxaline DerivativeInhibits HSV plaque formation
AnticancerPolysubstituted QuinoxalineInduces apoptosis in breast cancer cells
AntimicrobialThis compoundInhibits Staphylococcus aureus growth

Mechanism of Action

The mechanism of action of 2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Substituent Variations

Quinoxaline derivatives are distinguished by substituents at the 2- and 3-positions, which influence their physical, chemical, and functional properties. Below is a comparative analysis:

6-Nitro-2,3-Bis(thiophen-2-yl)quinoxaline

  • Structure : Substituted with electron-rich thiophene rings and a nitro group at the 6-position.
  • Crystal structure analysis reveals one thiophene ring is nearly coplanar with the quinoxaline core (dihedral angle = 3.29°), while the other is highly twisted (83.96°), affecting π-π stacking and solubility .
  • Comparison: Unlike the bulky alkyl chains in the target compound, thiophene substituents reduce solubility in non-polar solvents but improve charge transport properties.

2,3-Bis[3-(Octyloxy)Phenyl]-5,8-Di(2-Thienyl)Quinoxaline

  • Structure : Combines octyloxy-phenyl (linear C8 chain) and thienyl groups.
  • Key Properties: The linear octyloxy chains improve solubility in non-polar solvents compared to branched trimethylhexyloxy groups. Thienyl groups contribute to extended conjugation, making this derivative suitable for organic semiconductors .
  • Comparison : Linear alkyl chains (octyloxy) may increase crystallinity and melting points relative to branched chains (trimethylhexyloxy), which disrupt packing and lower phase transition temperatures.

2,3-Bis(Bromomethyl)Quinoxaline Derivatives

  • Structure : Bromomethyl groups at the 2- and 3-positions.
  • Key Properties :
    • High reactivity due to bromine atoms, enabling further functionalization (e.g., nucleophilic substitution).
    • Demonstrated antimicrobial activity against bacteria and fungi, with MIC values as low as 2.5 mg/mL .
  • Comparison : The target compound’s alkoxy groups are chemically inert, limiting its utility in reactive applications but enhancing stability for material science uses.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Solubility Thermal Stability
2,3-Bis[(3,5,5-TMH)Oxy]Quinoxaline 703.016 (analogous) Branched alkyl (C9H19O) High in organic solvents Moderate (BP: 519.5°C)
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline 363.42 Thiophene, nitro Low in non-polar solvents Not reported
2,3-Bis[3-(octyloxy)phenyl]quinoxaline 703.016 Linear alkyl (C8H17O), phenyl Moderate in organics High (Tm > 150°C)
2,3-Dichloroquinoxaline 199.03 Chlorine Low High (decomposes > 300°C)

Notes:

  • Branched alkyl chains (e.g., 3,5,5-trimethylhexyl) improve solubility in hydrophobic media but reduce thermal stability compared to rigid aromatic substituents.
  • Halogenated derivatives (Cl, Br) exhibit higher reactivity and thermal stability but poor solubility .

Research Findings and Trends

  • Synthetic Methods: The target compound’s synthesis likely follows established quinoxaline protocols, such as condensation of o-phenylenediamine with diketones, modified for alkyloxy substituents .
  • Molecular Docking: Derivatives like 2,3-bis(3-nitrophenoxy)quinoxaline show strong binding to DNA gyrase (−8.36 kcal/mol), comparable to clorobiocin (−9.3 kcal/mol), highlighting the role of substituents in bioactivity .

Biological Activity

2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Synthesis

The compound this compound features a quinoxaline core with two long alkyl ether side chains. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired derivative. The specific synthetic pathways may vary and often include steps such as alkylation or etherification.

Antimicrobial Activity

Quinoxaline derivatives are noted for their broad-spectrum antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Activity : Studies have shown that quinoxaline derivatives can inhibit bacterial growth effectively. A derivative with a trifluoromethyl group demonstrated high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
  • Antifungal Activity : Some quinoxaline derivatives also exhibit antifungal properties. Specific substitutions on the quinoxaline ring can enhance efficacy against various fungal strains .

Anticancer Properties

Quinoxalines have been investigated for their anticancer potential. Research has demonstrated that certain derivatives can inhibit tumor cell proliferation:

  • Cell Line Studies : Compounds similar to this compound have shown inhibitory effects on multiple cancer cell lines. For example, some derivatives exhibited IC50 values lower than 10 µM in various tumor cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression.

Anti-inflammatory Effects

Quinoxaline derivatives also possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production in various models:

  • Cytokine Inhibition : Certain studies indicate that quinoxaline compounds can downregulate pro-inflammatory cytokines like TNF-α and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is closely related to their chemical structure. The following factors are crucial in determining their efficacy:

  • Substituents : The presence and type of substituents on the quinoxaline ring significantly influence biological activity. For instance, long alkyl chains may enhance lipophilicity and membrane penetration .
  • Functional Groups : Different functional groups can impart unique biological properties; for example, halogenated derivatives often show improved antimicrobial activity .

Case Studies

Several studies highlight the biological activity of related quinoxaline compounds:

  • Antiviral Activity : One study reported that specific quinoxaline derivatives could inhibit the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in vitro at micromolar concentrations .
  • Antiparasitic Activity : Quinoxalines have also been evaluated for their effects against parasitic infections like malaria and leishmaniasis. Compounds demonstrated significant activity against Plasmodium species .

Properties

CAS No.

58772-22-8

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

2,3-bis(3,5,5-trimethylhexoxy)quinoxaline

InChI

InChI=1S/C26H42N2O2/c1-19(17-25(3,4)5)13-15-29-23-24(28-22-12-10-9-11-21(22)27-23)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3

InChI Key

ODACTJFERGTLMN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1=NC2=CC=CC=C2N=C1OCCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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